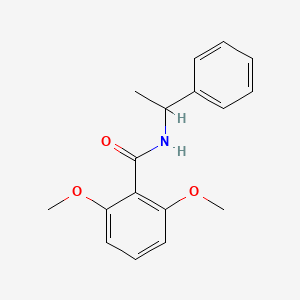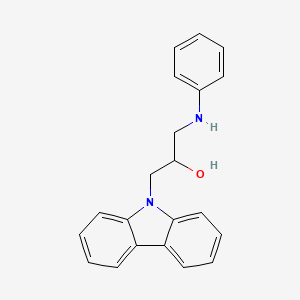
1-anilino-3-(9H-carbazol-9-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-anilino-3-(9H-carbazol-9-yl)-2-propanol, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) type IV. PDEs are enzymes that hydrolyze cAMP and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in a wide range of physiological processes. The inhibition of PDEs, particularly PDE4, has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
作用機序
1-anilino-3-(9H-carbazol-9-yl)-2-propanol selectively inhibits PDE4, which is predominantly expressed in inflammatory cells such as neutrophils, eosinophils, and macrophages. By inhibiting PDE4, 1-anilino-3-(9H-carbazol-9-yl)-2-propanol increases the intracellular concentration of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to promote the relaxation of smooth muscle cells.
Biochemical and physiological effects:
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-anilino-3-(9H-carbazol-9-yl)-2-propanol inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages, epithelial cells, and fibroblasts. In vivo studies have shown that 1-anilino-3-(9H-carbazol-9-yl)-2-propanol reduces airway hyperresponsiveness, eosinophilic inflammation, and mucus production in animal models of asthma and COPD.
実験室実験の利点と制限
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has several advantages for use in laboratory experiments. It is a well-characterized and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, there are also some limitations to its use. 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the effects of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol can be cell-type specific, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-anilino-3-(9H-carbazol-9-yl)-2-propanol. One area of interest is the development of more potent and selective PDE4 inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of PDE4 in other physiological processes, such as memory and learning. Finally, there is interest in exploring the potential of PDE4 inhibitors, including 1-anilino-3-(9H-carbazol-9-yl)-2-propanol, in combination with other therapies for the treatment of inflammatory disorders.
合成法
The synthesis of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol involves the reaction of 9H-carbazole-9-carboxylic acid with aniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reduced with sodium borohydride to yield the final product. The synthesis of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. It has been investigated as a potential treatment for asthma, COPD, psoriasis, and other inflammatory disorders.
特性
IUPAC Name |
1-anilino-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,17,22,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORJWXUNKBLRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)
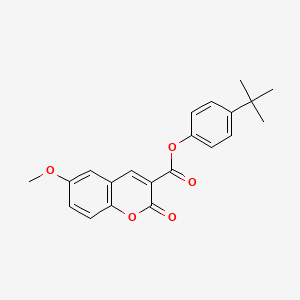
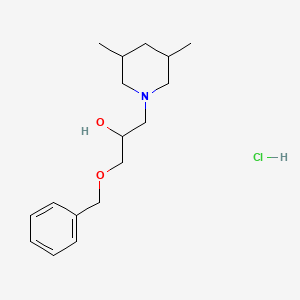
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
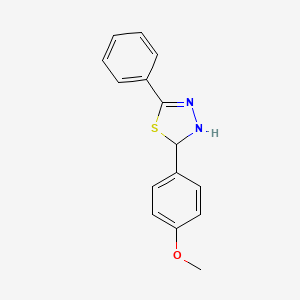
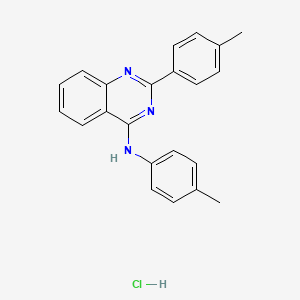
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
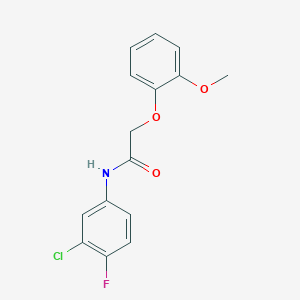
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
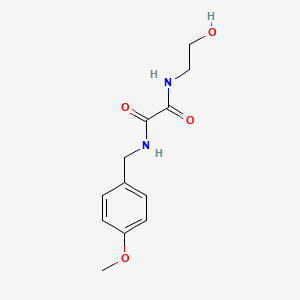
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
